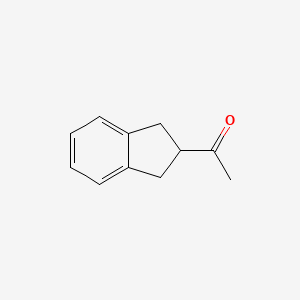

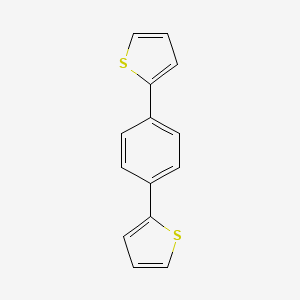

2-(4-(噻吩-2-基)苯基)噻吩

描述

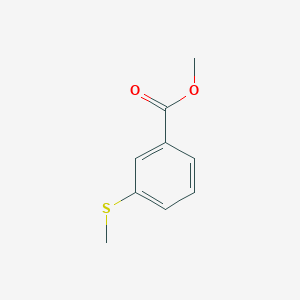

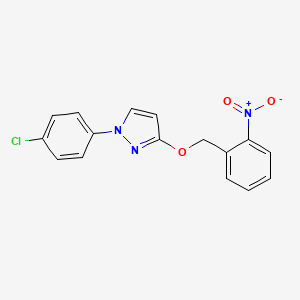

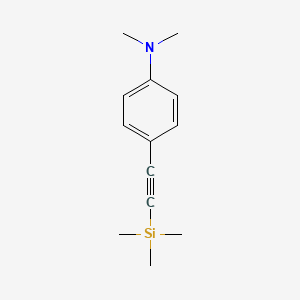

“2-(4-(Thien-2-yl)phenyl)thiophene” is a chemical compound that is part of the thiophene family . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .科学研究应用

高对比度电致变色器件

噻吩基共轭共聚物已应用于需要高对比度的电致变色器件。 这些材料在施加电压时,其光学性质会发生显著变化,使其适合用于显示技术 .

微孔聚合物网络

噻吩衍生物已用于创建具有高表面积的微孔聚合物网络,这有利于气体存储、分离过程和催化。 连续多孔网络的存在可以提高材料的性能 .

场效应晶体管 (FET) 中的电致发光

通过将噻吩衍生物掺入 FET 结构中,在电子注入和电致发光 (EL) 效率方面取得了改进。 这会导致发光器件的性能得到改善 .

电极上的电聚合

噻吩基共聚物在电极上的电聚合已显示出可喜的结果,可以创建显示多种颜色变化的薄膜,这可能对智能涂层和传感器有用 .

生物活性化合物

噻吩基类似物正在作为一类生物活性化合物进行探索。 它们引起药物化学家的兴趣,用于开发具有各种生物效应的先进化合物,潜在地包括治疗应用 .

未来方向

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may involve further exploration of the biological activities and applications of thiophene derivatives.

作用机制

Target of Action

Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

It’s known that the compound has a high gi absorption, is bbb permeant, and acts as a substrate for p-gp .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

It’s known that the compound’s action can be influenced by various factors, including its physicochemical properties .

属性

IUPAC Name |

2-(4-thiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTYMJPKHYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109612-00-2 | |

| Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90456678 | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23354-94-1 | |

| Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)